



Application Notes and Protocols for the Quantification of 2R,4S-Sacubitril

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Compound of Interest		
Compound Name:	2R,4S-Sacubitril	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **2R,4S-Sacubitril**, a neprilysin inhibitor, commonly used in combination with valsartan for the treatment of heart failure. The following protocols are based on established and validated analytical techniques, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Overview of Analytical Methods

The accurate quantification of **2R,4S-Sacubitril** is crucial for quality control in pharmaceutical formulations, pharmacokinetic studies, and stability testing. Several analytical methods have been developed and validated for this purpose. RP-HPLC is a widely used technique due to its robustness, precision, and accessibility.[1][2][3] UHPLC offers faster analysis times and improved resolution.[4] LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices like plasma.[5][6][7][8] UV-Vis spectrophotometry can be a simpler and more economical alternative for routine analysis in pharmaceutical dosage forms. [1][9][10][11][12]

II. Quantitative Data Summary



The following tables summarize the key quantitative parameters from various validated analytical methods for **2R,4S-Sacubitril** quantification.

Table 1: RP-HPLC and UHPLC Methods Quantitative Data

Method	Linearity Range (µg/mL)	Correlatio n Coefficie nt (r²)	LOD (μg/mL)	LOQ (μg/mL)	Accuracy (% Recovery)	Referenc e
RP-HPLC	12-60	0.9987	Not Reported	Not Reported	99.13 - 101.25	[3]
RP-HPLC	12-36	>0.999	Not Reported	Not Reported	98.00 - 102.00	[2]
RP-HPLC	0.1-0.3	0.999	Not Reported	Not Reported	100.60 - 101.22	[13]
UHPLC	Not Reported	Not Reported	Not Reported	Not Reported	98.7 - 101.0	[4]
RP-HPLC	10-50	0.99964	0.32	0.91	Not Reported	[14]
RP-HPLC	Not Reported	≥0.999	0.030- 0.048	0.100- 0.160	93-105	[15]

Table 2: LC-MS/MS Methods Quantitative Data

Method	Linearity Range (ng/mL)	Correlation Coefficient (r²)	LLOQ (ng/mL)	Accuracy (% Recovery)	Reference
LC-MS/MS	2.00-4000	>0.99	2.00	Within ± 15%	[6][7][8]
UPLC- MS/MS	30-2000	Not Reported	30	Not Reported	[16]

Table 3: UV Spectrophotometry Methods Quantitative Data



Method	Linearity Range (µg/mL)	Correlation Coefficient (r²)	LOD (μg/mL)	LOQ (μg/mL)	Reference
UV	2-12	0.999	0.466	1.412	[9]
UV	1-20	0.999	0.395	1.198	[11]
UV	4-12	Not Reported	Not Reported	Not Reported	[12]

III. Experimental Protocols

A. Protocol 1: RP-HPLC Method for Quantification in Pharmaceutical Dosage Forms

This protocol provides a general procedure for the quantification of **2R,4S-Sacubitril** in tablets.

- 1. Materials and Reagents:
- 2R,4S-Sacubitril reference standard
- HPLC grade acetonitrile, methanol, and water
- · Ortho-phosphoric acid or Formic acid
- Potassium dihydrogen phosphate
- · Tablets containing Sacubitril
- 2. Instrumentation:
- HPLC system with UV detector
- C18 column (e.g., Thermosil C18, 100 mm x 4.6 mm, 5 μm or Phenomenex Luna C18, 250 mm x 4.6 mm, 5 μm)[2][13]
- Analytical balance
- Sonicator



- Volumetric flasks and pipettes
- 3. Chromatographic Conditions:
- Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 25:75 v/v).[13][17]
- Flow Rate: 0.8 to 1.0 mL/min.[3][13]
- Detection Wavelength: 254 nm or 267 nm.[13][17]
- Injection Volume: 10-20 μL.
- Column Temperature: Ambient or controlled at 30°C.[4]
- 4. Standard Solution Preparation:
- Accurately weigh about 10 mg of 2R,4S-Sacubitril reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 μg/mL).
- 5. Sample Preparation:
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of Sacubitril and transfer it to a suitable volumetric flask.
- Add a portion of the mobile phase, sonicate for 15-30 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter before injection.
- 6. Analysis:



- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak area for Sacubitril.
- Calculate the concentration of Sacubitril in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

B. Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is suitable for pharmacokinetic studies requiring high sensitivity.

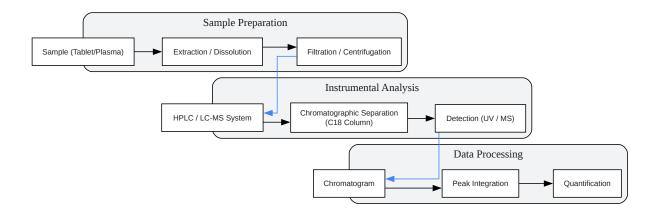
- 1. Materials and Reagents:
- 2R,4S-Sacubitril reference standard
- Internal standard (IS), e.g., Sacubitril-d4
- LC-MS grade acetonitrile, methanol, and water
- · Formic acid and ammonium acetate
- Human plasma
- 2. Instrumentation:
- LC-MS/MS system (e.g., Triple Quad™ 4000) with an electrospray ionization (ESI) source.[6]
- C18 column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 μm).[6]
- 3. Chromatographic and Mass Spectrometric Conditions:
- Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous solution containing 5 mM ammonium acetate and 0.1% formic acid.[6]
- Flow Rate: 0.4 mL/min.[8]
- Ionization Mode: Positive electrospray ionization (ESI+).



- Multiple Reaction Monitoring (MRM) Transitions:
 - Sacubitril: Precursor ion → Product ion (e.g., m/z 412.23 → 266.19).[16]
 - Sacubitril-d4 (IS): Precursor ion → Product ion (e.g., m/z 416.3 → 266.2).[8]
- 4. Standard and Quality Control (QC) Sample Preparation:
- Prepare stock solutions of Sacubitril and the IS in a suitable solvent (e.g., methanol).
- Spike blank human plasma with known concentrations of Sacubitril to prepare calibration standards and QC samples at low, medium, and high concentration levels.
- 5. Sample Preparation (Protein Precipitation):
- To a 100 μL aliquot of plasma sample, standard, or QC, add the internal standard solution.
- Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- 6. Analysis:
- Inject the prepared samples into the LC-MS/MS system.
- Quantify the analyte by calculating the peak area ratio of Sacubitril to the internal standard against the calibration curve.

IV. Visualizations



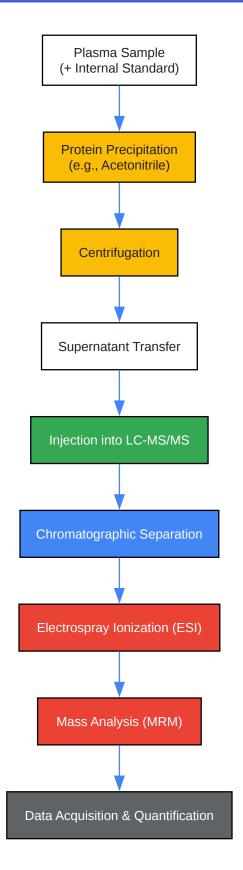


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Caption: General workflow for the analytical quantification of 2R,4S-Sacubitril.



LC-MS/MS Bioanalytical Workflow



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Caption: Detailed workflow for LC-MS/MS based bioanalysis of 2R,4S-Sacubitril.



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